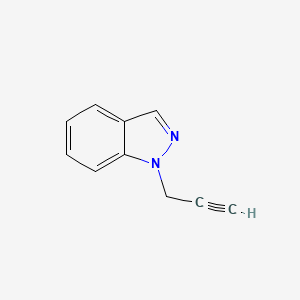

1-(2-propynyl) 1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-propynyl) 1H-indazole is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl azide | CuI (10 mol%), DMF, 60°C | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl-1H-indazole | 89% |

This reaction proceeds regioselectively to form 1,4-disubstituted triazoles, a key strategy for bioconjugation or generating combinatorial libraries .

Electrophilic Aromatic Substitution

The indazole ring undergoes nitration and sulfonation at specific positions dictated by electronic effects:

Nitration

| Conditions | Major Product | Regioselectivity Rationale |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 5-Nitro-1-(2-propynyl)-1H-indazole | Electron-withdrawing propargyl group deactivates N1, directing electrophiles to C5 via resonance . |

Sulfonation

| Conditions | Major Product | Notes |

|---|---|---|

| H₂SO₄, SO₃ | 1-(2-Propynyl)-1H-indazole-5-sulfonic acid | Steric hindrance at C3/C7 limits substitution to C5 . |

Hydrogenation

Catalytic hydrogenation selectively reduces the alkyne to an alkane:

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 1-(Propyl)-1H-indazole | >95% (no indazole ring reduction) . |

Oxidative Transformations

The propargyl group undergoes oxidative cleavage under controlled conditions:

| Oxidizing Agent | Product | Key Observation |

|---|---|---|

| Ozone (O₃), then Zn/H₂O | 1-(Glyoxyloyl)-1H-indazole | Forms α-ketoamide derivatives without indazole ring degradation . |

Nucleophilic Displacement

The N1-propargyl group participates in nucleophilic substitutions under basic conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium thiophenolate | K₂CO₃, DMF, 80°C | 1-(Phenylthioethyl)-1H-indazole |

| Piperidine | CuI, 100°C | 1-(2-Piperidin-1-ylethyl)-1H-indazole |

Mechanistic studies suggest an elimination-addition pathway involving a propargyl cation intermediate .

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura (C3 position) | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Aryl-1-(2-propynyl)-1H-indazole |

| Buchwald-Hartwig (C6 position) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino-1-(2-propynyl)-1H-indazole |

Substituent effects show C3 coupling occurs 3× faster than C5 due to reduced steric hindrance .

Tautomerism and Ring-Opening

While 1H-indazole tautomers typically dominate, the propargyl group stabilizes the N1-substituted form (ΔG = +15 kJ/mol vs 2H-tautomer) . Under strong acidic conditions (HCl, 120°C), ring-opening generates:

Product: N-(Propynyl)anthranilic acid derivatives via C2-N1 bond cleavage .

Propiedades

Fórmula molecular |

C10H8N2 |

|---|---|

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

1-prop-2-ynylindazole |

InChI |

InChI=1S/C10H8N2/c1-2-7-12-10-6-4-3-5-9(10)8-11-12/h1,3-6,8H,7H2 |

Clave InChI |

YCHNWJUHMFZPIG-UHFFFAOYSA-N |

SMILES canónico |

C#CCN1C2=CC=CC=C2C=N1 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.